6-Deoxyhexos-2-ulose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

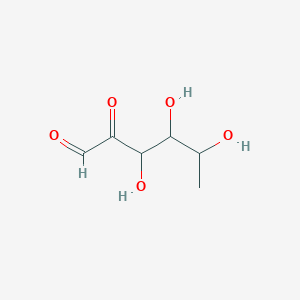

6-Deoxyhexos-2-ulose, also known as this compound, is a useful research compound. Its molecular formula is C6H10O5 and its molecular weight is 162.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

6-Deoxyhexos-2-ulose is a significant compound in the biosynthesis of various glycan structures, particularly in bacteria. It plays a crucial role in the formation of cell surface glycans, which are essential for bacterial virulence and interaction with host organisms. This article explores the biological activity of this compound, focusing on its biosynthesis, enzymatic pathways, and implications in microbial pathogenicity.

Biosynthesis and Enzymatic Pathways

The biosynthesis of this compound involves several key enzymatic reactions. The primary enzymes responsible for its production are GDP-d-mannose 4,6-dehydratases (GMD) and reductases (RMD). These enzymes catalyze the conversion of GDP-d-mannose into GDP-6-deoxy-d-lyxo-hexos-4-ulose through a series of dehydration and reduction reactions.

- GMD Function : GMD catalyzes the dehydration of GDP-d-mannose to produce GDP-6-deoxy-d-lyxo-hexos-4-ulose. This reaction is crucial as it sets the stage for subsequent modifications leading to various deoxysugars such as fucose and rhamnose .

- RMD Activity : RMD then reduces GDP-6-deoxy-d-lyxo-hexos-4-ulose to form GDP-d-rhamnose. This step is stereospecific and highlights the importance of RMD in determining the structure of the final sugar product .

Biological Significance

The biological activity of this compound is primarily linked to its role in the formation of lipopolysaccharides (LPS) and extracellular polysaccharides (EPS) in Gram-negative bacteria. These components are vital for:

- Pathogenicity : The presence of 6-deoxyhexoses in LPS contributes to the virulence of pathogens like Pseudomonas aeruginosa and Helicobacter pylori. These sugars help bacteria evade host immune responses and adhere to host tissues .

- Cell Surface Modifications : The incorporation of 6-deoxyhexoses into glycoproteins and glycolipids influences cell signaling and interactions with other cells, affecting biofilm formation and antibiotic resistance .

Case Studies

Several studies have highlighted the importance of this compound in various bacterial species:

- Helicobacter pylori : Research indicates that this bacterium utilizes 6-deoxyhexoses in its LPS, which is crucial for colonization and survival in the acidic environment of the stomach. The biosynthetic pathway involving this compound has been identified as a potential target for novel antibacterial therapies .

- Pseudomonas aeruginosa : The study of this pathogen revealed that mutations affecting the production of 6-deoxyhexoses can lead to reduced virulence, demonstrating their critical role in pathogenicity. The biosynthetic enzymes GMD and RMD were shown to be essential for synthesizing these sugars, linking their activity directly to virulence factors .

Data Table: Enzymatic Functions Related to this compound

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| GMD | Dehydrates GDP-d-mannose | GDP-d-mannose | GDP-6-deoxy-d-lyxo-hexos-4-ulose |

| RMD | Reduces GDP-6-deoxy-d-lyxo-hexos-4-ulose | GDP-6-deoxy-d-lyxo-hexos-4-ulose | GDP-d-rhamnose |

Eigenschaften

IUPAC Name |

3,4,5-trihydroxy-2-oxohexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-3(8)5(10)6(11)4(9)2-7/h2-3,5-6,8,10-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKYUOVNRCMPDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(=O)C=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70969115 |

Source

|

| Record name | 6-Deoxyhexos-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54166-09-5 |

Source

|

| Record name | NSC127938 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Deoxyhexos-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.